![molecular formula C13H15N5O B5110452 N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-pyrazinecarboxamide](/img/structure/B5110452.png)
N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-pyrazinecarboxamide
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Overview
Description
The compound is a complex organic molecule. It contains a pyrazinecarboxamide group, which is a derivative of pyrazine, a basic six-membered ring with two nitrogen atoms . It also contains a dimethylamino group attached to a pyridine ring . These types of structures are common in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The pyrazine ring, the carboxamide group, and the dimethylamino group would all contribute to the overall structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amine group could participate in acid-base reactions, and the carboxamide group could undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its polarity, its solubility in different solvents, and its melting and boiling points .Scientific Research Applications
Green Solvent
The compound is structurally similar to methyl 5-(dimethylamino)-2-methyl-5-oxo-pentanoate, also known as Rhodiasolv PolarClean. PolarClean is a green solvent that has received considerable scientific attention due to its non-toxic and non-harmful characteristics .
Synthesis of Heterocyclic Derivatives
N,N-dimethylenaminones, which are structurally similar to the compound , are used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives .
Lanthanide Complexes
Compounds with a dimethylamino group, like the one in your compound, have been used to synthesize novel lanthanide complexes. These complexes have a wide range of applications due to their structural composition and ionic properties .
Fluorescence Properties
Lanthanide complexes synthesized from compounds with a dimethylamino group exhibit unique fluorescence properties. These properties can be utilized in various fields, including bioimaging and material science .
Thermodynamics
The thermodynamic properties of lanthanide complexes synthesized from compounds with a dimethylamino group have been studied. Understanding these properties can provide valuable insights into the stability and reactivity of these complexes .
Potential Diuretic Agents
Diamides similar in structure to the by-product of the synthesis of the compound have applications as diuretic agents .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O/c1-18(2)12-10(4-3-5-16-12)8-17-13(19)11-9-14-6-7-15-11/h3-7,9H,8H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJXMFTYGPHCIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)CNC(=O)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrazine-2-carboxamide |
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